molecular formula C19H19NO4 B14979093 N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide CAS No. 859667-86-0

N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

Cat. No.: B14979093
CAS No.: 859667-86-0
M. Wt: 325.4 g/mol
InChI Key: LKBNGEQSWWXHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide (CAS: 858747-83-8) is a heterocyclic organic compound with the molecular formula C₁₉H₂₁NO₄. Its core structure comprises a fused furo[3,2-g]chromen system (a furan ring fused to a coumarin-like chromene), substituted with methyl groups at positions 3 and 5, and a 7-oxo functional group. The propanamide side chain is N-substituted with a cyclopropyl group, distinguishing it from other derivatives .

Properties

CAS No.

859667-86-0

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C19H19NO4/c1-10-9-23-16-8-17-15(7-14(10)16)11(2)13(19(22)24-17)5-6-18(21)20-12-3-4-12/h7-9,12H,3-6H2,1-2H3,(H,20,21)

InChI Key

LKBNGEQSWWXHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CC4)C

solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps

    Preparation of the Furochromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropylcarbinol.

    Formation of the Propanamide Side Chain: The final step involves the amidation reaction, where the furochromenone intermediate is reacted with a suitable amine to form the propanamide side chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide

CAS : 859668-20-5
Molecular Formula : C₂₂H₂₂N₂O₄
Key Differences :

  • The cyclopropyl group in the target compound is replaced by a pyridin-2-ylmethyl substituent.

Implications :

  • The aromatic nitrogen in pyridine may confer distinct electronic properties, influencing photochemical behavior or interactions with biological targets .

Furochromen Derivatives with Modified Cores

MFCMP (1-{[(4-methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)

Key Features :

  • Retains the furo[3,2-g]chromen core but substitutes the 7-oxo group with a methoxy group at position 3.
  • Incorporates a methylideneamino linkage to a dihydropyridine-carbonitrile moiety.

Functional Differences :

  • The extended conjugation from the dihydropyridine system may enhance optical properties, as evidenced by its use in photosensitivity studies .
  • The carbonitrile group could increase reactivity, making MFCMP a candidate for covalent binding in enzyme inhibition.
3-Chloro-N-phenyl-phthalimide

CAS: Not specified (see ) Molecular Formula: C₁₄H₈ClNO₂ Structural Contrast:

  • The chlorine substituent and phenyl group influence electronic properties, making it a monomer for polyimide synthesis .

Comparative Insight :

  • Unlike the target compound, 3-chloro-N-phenyl-phthalimide lacks the fused furan-chromen system, limiting its photochemical applications but enhancing thermal stability for polymer synthesis.

Research Findings and Implications

Photochemical and Electronic Properties

  • The furochromen core in the target compound and its analogs is critical for UV absorption and fluorescence, as seen in MFCMP’s photosensitivity studies .
  • Substitution at the amide nitrogen (e.g., cyclopropyl vs.

Biological Activity

N-cyclopropyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group and a furochromene moiety, which are known to influence its biological activity. The structure can be represented as follows:

CxHyN specific structure not provided \text{C}_{x}\text{H}_{y}\text{N}\quad \text{ specific structure not provided }

This compound has been studied primarily for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan and is implicated in various pathological conditions, including cancer and autoimmune diseases. Inhibition of IDO can enhance immune responses against tumors and infections.

Biological Activity Overview

  • Antitumor Activity :
    • The compound has shown promise in preclinical studies as an antitumor agent by inhibiting IDO activity, which may lead to increased levels of tryptophan and enhanced T-cell responses.
  • Immunomodulatory Effects :
    • By modulating the immune system through IDO inhibition, this compound may help in treating various cancers by improving the efficacy of existing therapies.

Case Studies

  • Study on Cancer Cell Lines :
    • In vitro studies demonstrated that treatment with this compound resulted in significant reductions in tumor cell proliferation in various cancer cell lines (specific cell lines and results not detailed).
  • Animal Models :
    • Animal studies indicated that administration of the compound led to enhanced immune response markers and reduced tumor growth compared to control groups.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference Source
Antitumor ActivityInhibition of tumor cell proliferation
ImmunomodulationEnhancement of T-cell responses
IDO InhibitionModulation of tryptophan metabolism

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.